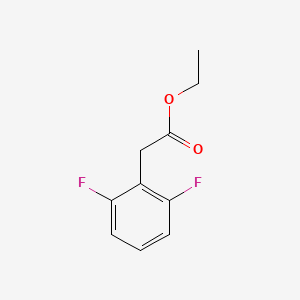

Ethyl 2-(2,6-difluorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRKTYPWLLOMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381906 | |

| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-71-4 | |

| Record name | ethyl 2-(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic strategies, including the preparation of the precursor 2,6-difluorophenylacetic acid and its subsequent esterification. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application and scale-up.

Introduction

This compound (CAS No. 680217-71-4) is a valuable building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines the primary methods for its preparation, focusing on practical and reproducible laboratory procedures.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-stage process:

-

Synthesis of 2,6-Difluorophenylacetic Acid: This precursor can be prepared from various starting materials, with the hydrolysis of (2,6-difluorophenyl)acetonitrile being a common approach.

-

Esterification of 2,6-Difluorophenylacetic Acid: The carboxylic acid is then converted to its ethyl ester via standard esterification methods, such as the Fischer esterification or through the formation of an acyl chloride intermediate.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,6-Difluorophenylacetic Acid via Hydrolysis of (2,6-Difluorophenyl)acetonitrile

This method involves the conversion of the nitrile group of (2,6-difluorophenyl)acetonitrile to a carboxylic acid. Both acidic and basic hydrolysis can be employed.

Protocol for Acidic Hydrolysis:

A detailed protocol for the acidic hydrolysis of a similar compound, benzyl cyanide, can be adapted for this synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared.

-

Reagent Addition: (2,6-Difluorophenyl)acetonitrile is added to the acidic solution.

-

Reaction: The mixture is heated to reflux with vigorous stirring for several hours to ensure complete hydrolysis.

-

Workup: After cooling, the reaction mixture is poured into cold water to precipitate the crude 2,6-difluorophenylacetic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | (2,6-Difluorophenyl)acetonitrile |

| Reagents | Sulfuric Acid, Water |

| Reaction Time | 3 - 5 hours |

| Reaction Temperature | Reflux |

| Purity (after recrystallization) | >97% |

Synthesis of this compound

Two primary methods for the esterification of 2,6-difluorophenylacetic acid are presented below.

This is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Caption: Fischer esterification of 2,6-difluorophenylacetic acid.

Experimental Protocol:

-

Reaction Setup: A mixture of 2,6-difluorophenylacetic acid and an excess of absolute ethanol is placed in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the excess ethanol is removed by distillation. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.

| Parameter | Value |

| Starting Material | 2,6-Difluorophenylacetic Acid |

| Reagents | Absolute Ethanol, Sulfuric Acid (catalytic) |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux |

| Expected Yield | High |

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol to form the ester. This approach is often faster and can be performed under milder conditions than Fischer esterification.

Caption: Esterification via an acyl chloride intermediate.

Experimental Protocol:

Step 1: Formation of 2-(2,6-Difluorophenyl)acetyl Chloride

-

Reaction Setup: 2,6-Difluorophenylacetic acid is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

Reagent Addition: Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.

-

Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

-

Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step without further purification.

Step 2: Esterification

-

Reaction Setup: The crude 2-(2,6-difluorophenyl)acetyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane).

-

Reagent Addition: The solution is cooled in an ice bath, and a mixture of absolute ethanol and a base (e.g., pyridine or triethylamine) is added dropwise with stirring. The base is used to neutralize the HCl generated during the reaction.

-

Reaction: The reaction is typically stirred at room temperature for a few hours until completion (monitored by TLC).

-

Workup: The reaction mixture is washed with water, dilute hydrochloric acid (to remove the base), and then with a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 2,6-Difluorophenylacetic Acid |

| Reagents (Step 1) | Thionyl Chloride or Oxalyl Chloride |

| Reagents (Step 2) | Absolute Ethanol, Pyridine or Triethylamine |

| Reaction Time | Typically shorter than Fischer Esterification |

| Reaction Temperature | Room temperature or gentle heating |

| Expected Yield | Generally high |

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthetic Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| Acid Synthesis | (2,6-Difluorophenyl)acetonitrile | 2,6-Difluorophenylacetic Acid | H₂SO₄, H₂O | >80 |

| Fischer Esterification | 2,6-Difluorophenylacetic Acid | This compound | Ethanol, H₂SO₄ | 85 - 95 |

| Acyl Chloride Route | 2,6-Difluorophenylacetic Acid | This compound | SOCl₂, Ethanol, Pyridine | 90 - 98 |

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of 2,6-difluorophenylacetic acid. Both the Fischer esterification and the acyl chloride route offer high yields and are amenable to laboratory-scale synthesis. The choice of method may depend on factors such as the availability of reagents, desired reaction time, and sensitivity of other functional groups in more complex substrates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

An In-depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate (CAS: 680217-71-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The fluorine substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectral analysis, and its emerging role as a key pharmaceutical intermediate.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are also included.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 680217-71-4 | [2] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [2] |

| Molecular Weight | 200.18 g/mol | [2] |

| Physical Form (at 20°C) | Liquid | [1] |

| Purity (typical) | ≥98% (GC) | [1] |

| Boiling Point (Predicted) | 221.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| LogP (Predicted) | 2.07040 | [2] |

| PSA (Polar Surface Area) | 26.30000 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the preparation of 2,6-difluorophenylacetic acid followed by its esterification.

Synthesis of 2,6-Difluorophenylacetic Acid

2,6-Difluorophenylacetic acid is a key precursor and can be synthesized from various starting materials. A common method involves the hydrolysis of 2,6-difluorobenzonitrile.

Caption: Synthesis of 2,6-difluorophenylacetic acid via hydrolysis.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

This protocol is based on general procedures for nitrile hydrolysis and may require optimization for this specific substrate.[3][4]

-

Materials:

-

2,6-Difluorobenzonitrile

-

Deionized water

-

High-pressure reaction vessel

-

-

Procedure:

-

In a high-pressure reaction vessel, combine 2,6-difluorobenzonitrile and deionized water. The ratio of water to the nitrile can be varied.[4]

-

Seal the vessel and heat the mixture to a temperature in the range of 200-350°C. The reaction time can vary from 1 to 10 hours.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) to determine the formation of 2,6-difluorophenylacetic acid and the intermediate, 2,6-difluorobenzamide.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2,6-difluorophenylacetic acid, can be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

-

Fischer Esterification of 2,6-Difluorophenylacetic Acid

The final step in the synthesis is the Fischer esterification of 2,6-difluorophenylacetic acid with ethanol in the presence of an acid catalyst.[5][6]

Caption: Fischer esterification of 2,6-difluorophenylacetic acid.

Experimental Protocol: Fischer Esterification

The following is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[7][8][9]

-

Materials:

-

2,6-Difluorophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

-

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the methylene and aromatic protons of the 2,6-difluorophenylacetyl moiety.

-

Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).[10][11]

-

Methylene group (CH₂): A singlet for the protons adjacent to the carbonyl group and the aromatic ring.

-

Aromatic protons: A complex multiplet pattern due to the fluorine-proton coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl.[12][13]

-

Aromatic carbons: Signals in the aromatic region, with splitting patterns due to carbon-fluorine coupling.

-

Ethyl group carbons: Two signals for the OCH₂ and CH₃ carbons.[8][12]

-

Methylene carbon (CH₂): A signal for the carbon between the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ester functional group.

-

C=O stretch: Expected in the range of 1750-1735 cm⁻¹.[14][15][16][17]

-

C-O stretch: Bands in the region of 1300-1000 cm⁻¹.[14]

-

C-F stretch: Absorptions characteristic of aryl fluorides.

-

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 200.

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group.[18][19][20]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[21][22][23][24] The presence of the 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is very strong, and the presence of fluorine atoms can block sites of metabolism, leading to an increased half-life of the drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Interactions: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is found in various biologically active compounds. Its utility lies in its ability to be readily incorporated into larger molecular scaffolds through standard organic transformations.

Caption: Role as a building block in drug development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, primarily through the Fischer esterification of 2,6-difluorophenylacetic acid, is a well-established chemical transformation. The unique properties conferred by the difluorinated phenyl ring make it an attractive building block for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.

References

- 1. cerritos.edu [cerritos.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. youtube.com [youtube.com]

- 11. azom.com [azom.com]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 22. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical Properties of Ethyl 2-(2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules, making a thorough understanding of its physicochemical properties crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] | |

| Molecular Weight | 200.18 g/mol | [1] | |

| Physical Form | Liquid (at 20°C) | Experimental | AK Scientific |

| Boiling Point | 221.9 ± 25.0 °C | Predicted | [1] |

| Melting Point | Not available | ||

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [1] |

| Refractive Index | Not available | ||

| Solubility | Not available |

Experimental Protocols

To facilitate the experimental determination of the key physical properties of this compound, the following detailed methodologies are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or the capillary method are suitable techniques.

Method 1: Distillation

-

Apparatus Setup: Assemble a simple or fractional distillation apparatus. The size of the distillation flask should be chosen such that the liquid fills it to about two-thirds of its volume.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gradually heat the flask using a heating mantle or an oil bath.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For higher accuracy, the distillation can be performed under reduced pressure and the boiling point corrected to standard pressure.

Method 2: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: Place a small amount of the liquid into a small-diameter test tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat the assembly in a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Remove the heat source and allow the liquid to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Melting Point

Should this compound be a solid at lower temperatures or if impurities are suspected, its melting point can be determined.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: If the substance is solid, finely powder a small amount.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute near the expected melting point.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Density

Density is a fundamental physical property that can be determined using several methods.

Method: Pycnometer

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Weight Measurement (Empty): Accurately weigh the empty pycnometer.

-

Weight Measurement (Filled): Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Temperature Control: The measurement should be performed at a constant, recorded temperature.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable parameter for identification and purity assessment.

Method: Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the scale. The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C.

Determination of Solubility

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Method: Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until the undissolved solute settles. Centrifugation may be used to aid separation.

-

Concentration Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC.

-

Solubility Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of the physical properties of this compound.

Caption: A logical workflow for the synthesis, purification, and subsequent characterization of the physical properties of a target compound.

Caption: A decision tree outlining the initial physical state assessment and the corresponding analytical pathways for a compound.

References

An In-Depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its relationship to known anti-inflammatory pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Core Chemical and Physical Properties

This compound is a derivative of phenylacetic acid, featuring two fluorine atoms on the phenyl ring and an ethyl ester group. These structural features, particularly the fluorine substituents, can significantly influence the molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1][2][3] |

| Molecular Weight | 200.18 g/mol | [1][2][3] |

| CAS Number | 680217-71-4 | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 221.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.07040 (Predicted) | [2] |

Synthesis Protocol: Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,6-difluorophenylacetic acid, with ethanol in the presence of an acid catalyst.[4][5][6][7]

Overall Reaction

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.[7]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C, the boiling point of ethanol) and maintain this temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[7]

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[7]

-

Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Analytical Protocols

To ensure the purity and identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final product and reaction intermediates.

-

Principle: The sample is dissolved in a mobile phase and pumped through a stationary phase (column). Separation is achieved based on the differential partitioning of the analyte between the two phases.

-

Typical Method Parameters:

-

Column: A reversed-phase column, such as a C18, is commonly used for compounds of this polarity.[8]

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.[8]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm or 265 nm).[8]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Gas Chromatography (GC)

GC is well-suited for analyzing volatile compounds like esters and can be used to determine purity and identify any volatile impurities.

-

Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte is carried by an inert gas (mobile phase) and interacts with the stationary phase lining the column.

-

Typical Method Parameters:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms).

-

Carrier Gas: Helium or Nitrogen.[9]

-

Injector Temperature: Set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).[9]

-

Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C to ensure elution of all components.

-

Detector: A Flame Ionization Detector (FID) is common for organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the compound and any impurities.[10]

-

Biological Relevance and Signaling Pathways

While specific biological activities for this compound are not extensively documented in public literature, its core structure, 2,6-difluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1]

A structurally related and well-studied drug is Diflunisal, which contains a difluorophenyl moiety. Diflunisal's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[2] It is plausible that derivatives of 2,6-difluorophenylacetic acid could be investigated for similar activities.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostaglandins.[2] NSAIDs like Diflunisal exert their anti-inflammatory effects by blocking this enzymatic step.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and straightforward synthesis and analysis protocols. Its structural relationship to known anti-inflammatory agents suggests its potential as a precursor or starting point for the design and development of novel therapeutics targeting pathways such as prostaglandin synthesis. The information provided in this guide serves as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(2,6-difluorophenyl)acetate. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on predicted data, correlated with known spectral data of analogous structures, and established principles of NMR spectroscopy. The information herein is intended to support research and development activities by providing a detailed interpretation of the expected spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions were obtained using a combination of database-driven and algorithm-based prediction tools, providing a reliable estimate of the chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |

| a | ~1.28 | Triplet (t) | 3H | ~7.1 |

| b | ~4.22 | Quartet (q) | 2H | ~7.1 |

| c | ~3.93 | Singlet (s) | 2H | - |

| d, e | ~7.00 - 7.35 | Multiplet (m) | 3H | J(H-H)ortho: ~7-9, J(H-H)meta: ~2-3, J(H-F)ortho: ~7-10, J(H-F)meta: ~4-6 |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Ethyl Group Protons (a and b): The ethyl ester moiety gives rise to two characteristic signals. The methyl protons (a) appear as a triplet at approximately 1.28 ppm due to coupling with the adjacent methylene protons. The methylene protons (b) are observed as a quartet at around 4.22 ppm, resulting from coupling with the three methyl protons. The vicinal coupling constant (³J) for both the triplet and the quartet is predicted to be approximately 7.1 Hz, a typical value for freely rotating ethyl groups.

-

Methylene Bridge Protons (c): The two protons of the methylene group connecting the phenyl ring and the ester carbonyl (c) are expected to appear as a singlet at approximately 3.93 ppm. These protons are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.

-

Aromatic Protons (d and e): The three protons on the 2,6-difluorophenyl ring (d and e) produce a complex multiplet in the aromatic region, predicted to be between 7.00 and 7.35 ppm. The complexity of this signal arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the 4-position (para to the acetate group) will be split by the two meta protons, and will also exhibit a long-range coupling to the two ortho fluorine atoms. The two equivalent protons at the 3- and 5-positions (meta to the acetate group) will be split by the para proton and will also show coupling to the adjacent ortho fluorine atoms. Typical ortho H-H coupling constants in benzene rings are around 7-9 Hz, while meta H-H couplings are smaller, in the range of 2-3 Hz. The ortho H-F coupling is expected to be in the range of 7-10 Hz, and the meta H-F coupling around 4-6 Hz. The overlap of these various splitting patterns results in a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. Other potential solvents include acetone-d₆, and benzene-d₆.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern NMR instruments can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex multiplet of the aromatic protons.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable to cover the expected range of chemical shifts.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with proton environments labeled.

Spectroscopic Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The presence of the difluorinated phenyl ring can significantly influence the molecule's chemical reactivity, conformational preferences, and biological activity. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for acquiring the relevant data.

Note on Data: As of the compilation of this guide, specific, publicly available experimental spectroscopic data for this compound is limited. Therefore, to provide a representative and illustrative dataset, the following tables present the spectroscopic data for the closely related analog, Ethyl 2-(2,6-dichlorophenyl)acetate . The principles of spectral interpretation remain the same, and expected variations for the difluoro- compound will be discussed.

Data Presentation: Spectroscopic Data for Ethyl 2-(2,6-dichlorophenyl)acetate

The following tables summarize the key spectroscopic data for Ethyl 2-(2,6-dichlorophenyl)acetate, which serves as a predictive model for this compound.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 3H | Aromatic protons (Ar-H ) |

| ~4.19 | Quartet | 2H | Methylene protons (-O-CH₂ -CH₃) |

| ~4.01 | Singlet | 2H | Methylene protons (-CH₂ -Ar) |

| ~1.25 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃ ) |

Prediction for this compound: The chemical shifts of the aromatic protons are expected to be in a similar region, though the splitting pattern will be more complex due to strong coupling with the adjacent fluorine atoms. The signals for the ethyl group and the benzylic methylene protons should be in comparable positions.

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C =O) |

| ~135 | Aromatic carbons attached to chlorine (Ar-C -Cl) |

| ~130 | Aromatic methine carbons (Ar-C H) |

| ~128 | Aromatic methine carbon (Ar-C H) |

| ~61 | Methylene carbon (-O-C H₂-CH₃) |

| ~40 | Methylene carbon (-C H₂-Ar) |

| ~14 | Methyl carbon (-O-CH₂-C H₃) |

Prediction for this compound: The carbon signals of the aromatic ring will show splitting due to carbon-fluorine coupling (C-F coupling), which is a key diagnostic feature. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected and will appear as doublets with large coupling constants.

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 2-(2,6-dichlorophenyl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O (Ester carbonyl) stretch |

| ~1580, 1470 | Medium-Weak | C=C (Aromatic ring) stretch |

| ~1200 | Strong | C-O (Ester) stretch |

| ~780 | Strong | C-Cl stretch |

| ~2980 | Medium | C-H (Aliphatic) stretch |

| ~3060 | Weak | C-H (Aromatic) stretch |

Prediction for this compound: The spectrum is expected to be very similar, with the key difference being the presence of strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The C-Cl stretching band at ~780 cm⁻¹ would be absent.

Table 4: Mass Spectrometry (MS) Data of Ethyl 2-(2,6-dichlorophenyl)acetate

| m/z Ratio | Relative Intensity (%) | Assignment |

| 232/234/236 | Varies | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes) |

| 187/189 | High | [M - OCH₂CH₃]⁺ |

| 159/161 | High | [M - COOCH₂CH₃]⁺ |

| 88 | Medium | [COOCH₂CH₃]⁺ |

Prediction for this compound: The molecular ion peak would be observed at m/z = 200. The isotopic pattern for chlorine will be absent. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC-MS system.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks to further confirm the molecular structure.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

The Biological Frontier of Difluorophenylacetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophenylacetate derivatives represent a compelling class of small molecules with significant potential across various therapeutic areas. The introduction of fluorine atoms into the phenylacetic acid scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the biological activities of difluorophenylacetate derivatives, focusing on their anticancer, anti-inflammatory, and antibacterial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to aid researchers in their drug discovery and development efforts.

Anticancer Activity

Difluorophenylacetate derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for novel cancer therapeutics.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various difluorophenylacetate and related derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468 | 0.6 ± 0.08 | |

| 3d derivative | PC-12 | 0.6 ± 0.08 | ||

| 3c derivative | MCF-7 | 0.7 ± 0.08 | ||

| 3d derivative | MCF-7 | 0.7 ± 0.4 | ||

| 3j (para nitro group) | MDA-MB-468 | 0.76 ± 0.09 | ||

| 4-Fluorophenylacetamide Derivatives | 4-FPAC | A549 | 0.00016 | [1] |

Signaling Pathways in Anticancer Activity

While the precise signaling pathways for all difluorophenylacetate derivatives are still under investigation, studies on structurally similar compounds provide valuable insights. For instance, a coumarin derivative of 4-fluorophenylacetamide has been shown to induce apoptosis and cell cycle arrest in A549 non-small-cell lung cancer cells through the ROS-mediated p53 and PI3K/Akt signaling pathways[1].

The following diagram illustrates a plausible signaling cascade initiated by a difluorophenylacetate derivative, leading to apoptosis and cell cycle arrest.

References

In Vitro Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This technical guide aims to provide a comprehensive overview of the available in vitro data for this specific molecule. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of published in vitro studies investigating its biological activity, mechanism of action, or specific experimental protocols.

While the search did not yield specific biological data for this compound, this guide presents the available chemical information and outlines general methodologies that could be employed for future in vitro investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and conducting in vitro experiments, including solubility and stability assessments.

| Property | Value | Reference |

| CAS Number | 680217-71-4 | [1] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| Boiling Point | 221.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [1] |

| LogP | 2.07 | [1] |

Current State of Research

As of the latest literature review, there are no specific in vitro studies detailing the biological effects of this compound. The available information is primarily limited to its chemical synthesis and commercial availability for research purposes[2]. The scientific literature contains studies on related compounds, such as other ethyl acetate extracts or difluoroacetate derivatives, but these are not directly applicable to the target molecule of this guide[3][4][5][6][7][8][9]. For instance, studies on ethyl acetate extracts of various plants show antioxidant and antihemolytic activities, but these are complex mixtures and not the pure compound [3].

Proposed Future In Vitro Studies: A Methodological Framework

Given the absence of data, this section proposes a logical workflow for the initial in vitro characterization of this compound.

1. Preliminary Assays:

-

Solubility and Stability: The first step involves determining the compound's solubility in various biocompatible solvents (e.g., DMSO, ethanol) and its stability in aqueous buffer solutions and cell culture media over time.

-

Cytotoxicity Assessment: A general cytotoxicity assay, such as the MTT or LDH release assay, should be performed on a panel of relevant cell lines to determine the compound's toxicity profile and establish a safe concentration range for subsequent experiments.

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - 博赛乐生物一站式采购平台 [biosalecorp.com]

- 3. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Survey of Ethyl Acetate Extract of Acorus calamus (Sweet Flag) Rhizome on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the mechanism of ethyl acetate extract from Prismatomeris connata Y. Z. Ruan root in treating pulmonary fibrosis: insights from bioinformatics, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Starting Materials for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role of starting materials in the synthesis of Active Pharmaceutical Ingredients (APIs). It covers the regulatory landscape, selection criteria, and the profound impact of starting materials on the quality, safety, and efficacy of the final drug product.

Introduction: Defining the "Starting Material"

In pharmaceutical manufacturing, a "starting material" is the foundational substance from which an Active Pharmaceutical Ingredient (API) is synthesized.[1] According to the International Council for Harmonisation (ICH) guideline Q7, an API starting material is defined as a raw material, intermediate, or an API used in the production of an API and incorporated as a significant structural fragment into the final API structure.[2] This point in the synthesis is critical as it marks the beginning of Good Manufacturing Practice (GMP) application and regulatory oversight.[3][4]

The selection and justification of a starting material is a pivotal decision in drug development, influencing manufacturing efficiency, impurity profiles, and regulatory compliance.[1][5] A well-chosen starting material has defined chemical properties and structure, ensuring consistency and quality.[6][7] Conversely, a poor choice can lead to persistent impurity issues and regulatory delays.[1]

The Regulatory Framework: ICH Q11 and Global Expectations

The primary guideline governing the selection and justification of starting materials is ICH Q11.[3] This document, along with its associated Q&A, provides a harmonized framework for global regulatory submissions.[3][8] The core principle is that sufficient steps of the drug substance manufacturing process should be described in the regulatory application to allow authorities to understand how impurities are formed and controlled.[7]

Key Principles from ICH Q11 for Starting Material Selection:

-

Significant Structural Fragment: The starting material must contribute a significant structural piece to the final API, distinguishing it from reagents, solvents, or catalysts.[1][2]

-

Defined Chemical Properties: It must be a substance with a well-defined chemical structure and properties.[7][9] Non-isolated intermediates are generally not considered suitable.[9][10]

-

Multiple Transformation Steps: The synthesis route from the starting material to the API should ideally involve multiple chemical transformation steps.[10] This provides more opportunities for purification and reduces the risk of impurity carry-over from early stages.[11]

-

Impurity Control: A thorough understanding of the formation, fate, and purging of impurities is essential.[3] Manufacturing steps that significantly impact the API's impurity profile should be included in the GMP-controlled process.[7]

-

Commercial Availability vs. Custom Synthesis: A distinction is made between commercially available starting materials (sold in a non-pharmaceutical market) and those produced by custom synthesis.[9] Custom-synthesized materials require a more extensive justification.[3]

Regulatory bodies like the FDA and EMA have adopted these principles, although interpretations can vary, particularly regarding the number of required GMP steps.[8]

A Risk-Based Approach to Starting Material Selection

The selection of a starting material should be a strategic, risk-based decision. The following diagram illustrates the key considerations in this process.

Caption: Decision-making workflow for starting material selection.

Characterization and Qualification Workflow

Once a potential starting material is selected, it must undergo rigorous characterization and qualification to establish a comprehensive specification. This ensures consistent quality and purity.[11]

The following workflow outlines the typical process for qualifying a starting material.

Caption: General workflow for starting material qualification.

Experimental Protocols: Key Analytical Techniques

Detailed and validated analytical methods are crucial for the control of starting materials.[3] Specifications should include tests for identity, purity, and specific impurities.[12]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a starting material and quantify its impurities.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: Diode Array Detector (DAD) at a specified wavelength (e.g., 254 nm).

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the starting material reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL solution.

-

-

Sample Preparation:

-

Prepare the sample solution at the same concentration as the standard solution using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.

-

Calculate the area percent of the main peak and any impurities. Unspecified impurities are often controlled to a threshold of 0.10%.[13]

-

Protocol: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the identity of the starting material by comparing its infrared spectrum to that of a known reference standard.

Methodology:

-

System Preparation:

-

Instrument: Thermo Fisher Nicolet iS5 FTIR Spectrometer or equivalent with an Attenuated Total Reflectance (ATR) accessory.

-

Perform a background scan.

-

-

Sample Preparation:

-

Place a small amount of the starting material powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Spectral Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Overlay the acquired sample spectrum with the spectrum of the reference standard.

-

The positions and relative intensities of the absorption bands in the sample spectrum must be concordant with those of the reference standard.

-

Data Presentation: Specifications and Impurity Control

Clear and robust specifications are the cornerstone of starting material control.[14] All acceptance criteria must be justified based on process knowledge and the ability of the synthesis to purge impurities.[3]

Table 1: Example Specification for a Fictional Starting Material (SM-1)

| Test | Method Reference | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | ||

| A: FTIR | SOP-AN-001 | Spectrum corresponds to the reference standard |

| B: HPLC | SOP-AN-002 | Retention time matches the reference standard (±2%) |

| Assay | HPLC (SOP-AN-002) | 98.5% to 101.5% (on dried basis) |

| Impurities | HPLC (SOP-AN-002) | |

| Impurity A (RRT ~0.8) | Not More Than (NMT) 0.15% | |

| Impurity B (RRT ~1.2) | NMT 0.15% | |

| Any Unspecified Impurity | NMT 0.10% | |

| Total Impurities | NMT 0.5% | |

| Residual Solvents | GC-HS (SOP-AN-003) | Methanol: NMT 3000 ppm, Toluene: NMT 890 ppm |

| Loss on Drying | USP <731> | NMT 0.5% |

| Heavy Metals | USP <231> | NMT 10 ppm |

Table 2: Impurity Fate Analysis Summary

| Impurity Source | Potential Impurity | Fate in Process (Purged/Carried Over) | Control Point |

| SM-1 Supplier A | Impurity A | Purged in Step 2 Crystallization | SM-1 Specification |

| SM-1 Synthesis | By-product X | Carried over to Intermediate-1 | Intermediate-1 Test |

| Reagent in Step 1 | Reagent Impurity Y | Reacts to form Impurity B | SM-1 Specification |

| Process Degradation | Degradant Z | Purged in final API crystallization | API Specification |

Conclusion

The selection, justification, and control of starting materials are fundamental to ensuring the quality, safety, and consistency of pharmaceutical products. A robust strategy, grounded in the principles of ICH Q11, requires a deep understanding of the synthetic process, a comprehensive analytical control strategy, and a risk-based approach to supplier and process management. By implementing the workflows, protocols, and data-driven specifications outlined in this guide, researchers and drug developers can build a strong foundation for successful and compliant API manufacturing.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 3. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]

- 4. enkrisi.com [enkrisi.com]

- 5. sigarra.up.pt [sigarra.up.pt]

- 6. en.asepharmasolutions.com [en.asepharmasolutions.com]

- 7. database.ich.org [database.ich.org]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. database.ich.org [database.ich.org]

- 10. youtube.com [youtube.com]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. fda.gov [fda.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. gov.il [gov.il]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(2,6-difluorophenyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-(2,6-difluorophenyl)acetate in the synthesis of complex organic molecules, with a particular focus on the generation of bioactive compounds relevant to drug discovery and development.

Introduction

This compound is a valuable fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of the 2,6-difluorophenyl moiety imparts unique electronic and conformational properties to the molecule, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex architectures. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent benzylic position and the ester group, offering opportunities for selective transformations. This compound is of particular interest in the synthesis of kinase inhibitors and other biologically active molecules.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Alkylation Reactions: The active methylene group alpha to the ester can be deprotonated to form an enolate, which can then be alkylated with various electrophiles to introduce new carbon-carbon bonds.

-

Condensation Reactions: It can serve as a key component in condensation reactions, such as Knoevenagel and Claisen-type condensations, to build more complex molecular scaffolds.

-

Cyclization and Cyclocondensation Reactions: Following initial functionalization, derivatives of this compound can undergo intramolecular or intermolecular cyclization to form a diverse range of heterocyclic systems, including pyridinones and pyrimidinones. These heterocycles are prevalent in many classes of pharmaceuticals.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 4-Hydroxy-2-pyridinone Derivative

This protocol describes a representative cyclocondensation reaction to form a 4-hydroxy-2-pyridinone scaffold, a common core in many bioactive molecules. The reaction involves an initial condensation of this compound with a formylating agent, followed by cyclization with an amine.

Reaction Scheme:

Figure 1: General workflow for the synthesis of 4-hydroxy-2-pyridinone derivatives.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

A primary amine (e.g., benzylamine)

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,N-Dimethylformamide dimethyl acetal (1.2 eq) dropwise and heat the reaction mixture to 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and add the primary amine (1.0 eq) and ethanol.

-

Heat the mixture to reflux for 12 hours.

-

After cooling, quench the reaction with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| This compound | 1. NaOEt, DMF-DMA2. Benzylamine | Toluene, Ethanol | 4 + 12 | 80, Reflux | Substituted 4-Hydroxy-2-pyridinone | 65-75 |

Protocol 2: Synthesis of a Substituted Pyrimidinone Derivative

This protocol outlines a typical cyclocondensation reaction for the synthesis of a pyrimidinone, another important heterocyclic core in medicinal chemistry.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process: the preparation of the precursor 2,6-difluorophenylacetic acid, followed by its esterification to the final product.

Synthesis Pathway Overview

The overall synthesis involves the conversion of a suitable precursor to 2,6-difluorophenylacetic acid, which is then esterified with ethanol under acidic conditions to yield this compound.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2,6-Difluorophenylacetic Acid

While 2,6-difluorophenylacetic acid is commercially available, this protocol outlines its synthesis from 2,6-difluorobenzyl cyanide via hydrolysis. This method is analogous to the synthesis of phenylacetic acid from benzyl cyanide.[1]

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzyl Cyanide

Materials:

-

2,6-Difluorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

5 L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

Procedure:

-

In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water.[1]

-

To this diluted sulfuric acid solution, add 700 g (approximately 4.6 moles) of 2,6-difluorobenzyl cyanide.

-

Heat the mixture to reflux and maintain vigorous stirring for three hours.[1]

-

After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.

-

Filter the crude 2,6-difluorophenylacetic acid.

-

Wash the crude product by melting it under hot water and decanting the water. Repeat this washing step several times.

-

Allow the washings to cool to recover any dissolved product, which can be filtered and combined with the main batch.

-

After the final hot water wash, pour off the water while the product is still molten.

-

The crude 2,6-difluorophenylacetic acid can be purified by vacuum distillation.

Table 1: Summary of Reaction Conditions for the Synthesis of 2,6-Difluorophenylacetic Acid

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-Difluorobenzyl Cyanide | 700 g (approx. 4.6 mol) | Adapted from[1] |

| Sulfuric Acid (conc.) | 840 mL | [1] |

| Water | 1150 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Work-up | ||

| Quenching | 2 L of cold water | [1] |

| Purification | Hot water washes, optional vacuum distillation | [1] |

Step 2: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of 2,6-difluorophenylacetic acid with ethanol. The procedure is based on a similar esterification of 3,4-difluorophenylacetic acid.[2]

Experimental Protocol: Fischer Esterification

Materials:

-

2,6-Difluorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[2]

-

Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Table 2: Summary of Reaction Conditions for the Synthesis of this compound